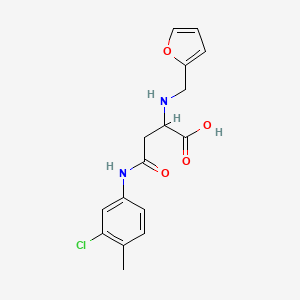

4-((3-Chloro-4-methylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(3-chloro-4-methylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O4/c1-10-4-5-11(7-13(10)17)19-15(20)8-14(16(21)22)18-9-12-3-2-6-23-12/h2-7,14,18H,8-9H2,1H3,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLNJFIJHCSCRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CC=CO2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

- 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid (C₁₃H₁₃NO₄): Features a 4-acetylphenyl group and a methylidene moiety. Crystal structure analysis reveals intermolecular O–H⋯O and N–H⋯O hydrogen bonds, which stabilize its dimeric chains .

- 4-(4-Chlorophenyl)-2-[(4-fluorophenyl)amino]-4-oxobutanoic acid (C₁₆H₁₂ClFNO₃): Contains 4-chlorophenyl and 4-fluorophenyl groups. The electron-withdrawing Cl and F atoms may increase metabolic stability but reduce lipophilicity compared to the 3-chloro-4-methylphenyl substituent .

- 4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid (C₁₀H₈ClNO₃): A simpler analog with a 2-chlorophenyl group. The ortho-substitution may sterically hinder binding interactions compared to the para-substituted chloro-methyl group in the target compound .

Heterocyclic Substituent Variations

- 4-amino-2-{[(3-methylthien-2-yl)carbonyl]amino}-4-oxobutanoic acid (C₁₀H₁₂N₂O₄S): Replaces the furan-2-ylmethyl group with a thiophene ring. Thiophene’s higher aromaticity and sulfur atom could enhance π-π stacking and polar interactions relative to furan’s oxygen-based electronics .

- 2-{[(4-Chlorophenyl)methyl]amino}-4-(4-cyclohexylphenyl)-4-oxobutanoic acid (C₂₃H₂₅ClN₂O₃): Incorporates a cyclohexylphenyl group, increasing hydrophobicity.

Physicochemical and Pharmacological Properties

Table 1: Key Properties of Selected Analogs

Lipophilicity and Solubility

Lipophilicity, measured via HPLC capacity factors (log k), is critical for bioavailability. Compounds like 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates () exhibit log k values correlating with substituent hydrophobicity . The target compound’s 3-chloro-4-methylphenyl group likely increases log k compared to fluorine-containing analogs (e.g., C₁₆H₁₂ClFNO₃), aligning with trends in halogenated aromatic systems .

Q & A

Q. What are the typical synthetic routes for this compound, and how are reaction conditions optimized?

The compound is synthesized via amide bond formation, often using maleic anhydride derivatives and substituted anilines. A common method involves reacting 3-methylidenedihydrofuran-2,5-dione with a substituted aromatic amine (e.g., 3-chloro-4-methylaniline) in acetone under ambient conditions . Reaction optimization includes controlling stoichiometry (1:1 molar ratio), slow addition of reactants (~30 minutes), and post-reaction crystallization from methanol-toluene mixtures to improve yield (up to 87%). Monitoring via TLC or HPLC ensures completion.

Q. Which spectroscopic techniques are critical for structural characterization?

- FT-IR : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, carboxylic O-H at ~2500-3300 cm⁻¹) .

- X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., O—H⋯O and N—H⋯O interactions) and dihedral angles between aromatic and oxoamine groups (e.g., 36.4° in analogous structures) .

- NMR : ¹H/¹³C NMR confirms substituent positions, with furan methylene protons appearing as doublets (~δ 4.2 ppm) and aromatic protons as multiplet clusters .

Q. How are preliminary biological activities assessed?

- In vitro assays : Test antimicrobial activity via disk diffusion (e.g., against E. coli or S. aureus) or antiproliferative effects using MTT assays on cancer cell lines (e.g., IC₅₀ values).

- Enzyme inhibition studies : Evaluate binding to target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using fluorescence quenching or kinetic assays .

Advanced Research Questions

Q. How can computational methods resolve electronic properties and reactivity?

- DFT calculations : Predict HOMO-LUMO gaps (e.g., ~4.5 eV in analogs) to assess charge transfer efficiency .

- Molecular Electrostatic Potential (MEP) maps : Identify nucleophilic/electrophilic sites (e.g., negative potentials near carboxyl groups guide derivatization) .

- NBO analysis : Quantifies resonance stabilization (e.g., amide resonance with N–C(=O) bond length ~1.35 Å) .

Q. What strategies resolve contradictions in biological activity data?

- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., chloro vs. methyl groups) to isolate pharmacophores.

- Crystallographic data : Correlate hydrogen-bonding motifs (e.g., R₂²(8) motifs in dimers) with solubility and membrane permeability .

- Meta-analysis : Compare IC₅₀ values across analogs (e.g., 4-aryl-4-oxobutanoic acids) to identify trends in bioactivity .

Q. How can synthesis be scaled while maintaining enantiomeric purity?

- Chiral chromatography : Separate R/S enantiomers using cellulose-based columns.

- Asymmetric catalysis : Employ organocatalysts (e.g., proline derivatives) during Michael additions to favor specific stereoisomers .

- In-line analytics : Use PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.